molecular formula C18H19N3O3 B12182015 N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide

N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B12182015
M. Wt: 325.4 g/mol
InChI Key: VLYAEGFKUIEKLG-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Propanamide Moiety: The propanamide side chain can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached via a nucleophilic substitution reaction or through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole, 2-aminobenzimidazole, and 5-nitrobenzimidazole.

    Phenylpropanamide Derivatives: Compounds like N-(3,4-dimethoxyphenyl)propanamide and N-(4-methoxyphenyl)propanamide.

Uniqueness

N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide is unique due to its specific combination of the benzimidazole core and the 3,4-dimethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C18H19N3O3/c1-23-16-7-3-12(9-17(16)24-2)4-8-18(22)21-13-5-6-14-15(10-13)20-11-19-14/h3,5-7,9-11H,4,8H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

VLYAEGFKUIEKLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3)OC

Origin of Product

United States

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